molecular formula C28H37N3O4 B3449785 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B3449785
M. Wt: 479.6 g/mol
InChI Key: UCLWEKPUGQUFAV-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step typically involves a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.

    Incorporation of the tetramethylpiperidinyl group: This can be done through a nucleophilic substitution reaction using 2,2,6,6-tetramethylpiperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous-flow synthesis techniques, which have been shown to improve reaction rates and product purity, could be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and NaClO.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: TEMPO, NaClO, and NaBr in aqueous conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Various nucleophiles in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O4/c1-26(2)15-22-20(23(32)16-26)12-21(25(34)31(22)18-8-10-19(35-7)11-9-18)24(33)29-17-13-27(3,4)30-28(5,6)14-17/h8-12,17,30H,13-16H2,1-7H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLWEKPUGQUFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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